3-Hydroxyisoxazole-5-carboxamide
Overview
Description
3-Hydroxyisoxazole-5-carboxamide is a heterocyclic compound with the molecular formula C4H4N2O3. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom.
Scientific Research Applications
3-Hydroxyisoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
Target of Action
Isoxazole derivatives, a class to which this compound belongs, are known to bind to various biological targets based on their chemical diversity .
Mode of Action
MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine .
Biochemical Pathways
For instance, the synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .
Result of Action
For instance, some isoxazole derivatives have shown potent activities against various cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxyisoxazole-5-carboxamide. For instance, the synthesis of isoxazole derivatives can be influenced by environmental factors such as the presence of a bulky tert-butyl substituent on the carbonyl carbon atom . Additionally, the use of environmentally friendly synthetic routes has been emphasized in the synthesis of isoxazole derivatives .
Safety and Hazards
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The future of isoxazole derivatives lies in the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Biochemical Analysis
Biochemical Properties
3-Hydroxyisoxazole-5-carboxamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme cyclooxygenase, where it acts as an inhibitor. This interaction is significant because it can modulate the production of prostaglandins, which are involved in inflammation and pain signaling pathways . Additionally, this compound has been shown to interact with certain proteins involved in DNA synthesis, thereby affecting cellular replication processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the DNA synthesis process . It also affects cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell growth . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, it can inhibit the activity of DNA polymerase, leading to decreased DNA synthesis and cell proliferation . These binding interactions are crucial for the compound’s therapeutic effects, as they modulate the activity of target enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or acidic conditions can lead to the breakdown of the compound . Long-term studies have also indicated that continuous exposure to this compound can result in sustained inhibition of cell proliferation and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit inflammation and reduce pain without significant adverse effects . At higher doses, this compound can cause toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound is its conversion to 3-hydroxyisoxazole-5-carboxylic acid by the enzyme carboxylesterase . This metabolic transformation is crucial for the compound’s excretion from the body. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be transported into the nucleus, where it affects DNA synthesis and gene expression . The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisoxazole-5-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides act as dipoles and react with dipolarophiles such as alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by metals like copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The hydroxyl group in the isoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Comparison with Similar Compounds
Isoxazole: The parent compound of 3-Hydroxyisoxazole-5-carboxamide, which also exhibits various biological activities.
3,5-Disubstituted Isoxazoles: These compounds have different substituents at the 3 and 5 positions of the isoxazole ring and show diverse biological properties.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups make it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
3-oxo-1,2-oxazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c5-4(8)2-1-3(7)6-9-2/h1H,(H2,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXZHEOQJVBMQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303349 | |
Record name | 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14016-01-4 | |
Record name | 14016-01-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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